2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-9-7-11(10(2)18-9)8-15-19(16,17)13-6-4-3-5-12(13)14/h3-7,15H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKLEEUTTCNHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide is a synthetic compound characterized by its unique structural features, which include a chloro group, a benzenesulfonamide moiety, and a 2,5-dimethylfuran side chain. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antiviral and antibacterial contexts.
Structural Overview
The molecular formula of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide is C₁₄H₁₄ClN₃O₂S. The presence of the sulfonamide group is significant as it is known for its role in various biological activities, including antibacterial effects. The chloro substituent and the dimethylfuran moiety contribute to its reactivity and interaction with biological targets.
Biological Activities
Antiviral Properties
Research indicates that compounds similar to 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide exhibit antiviral properties. Specifically, derivatives containing the dimethylfuran group have shown potential as inhibitors of viral RNA synthesis. Studies suggest they may interact with viral proteins, thereby inhibiting viral replication processes .
Antibacterial Activity
The sulfonamide functionality is well-documented for its antibacterial properties. Compounds with similar sulfonamide structures have been found to inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism. The mechanism often involves the formation of hydrogen bonds with active sites on bacterial enzymes, disrupting their function.
The biological activity of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with key residues in target proteins, enhancing inhibitory effects on viral and bacterial replication.
- Nucleophilic Substitution Reactions : The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to engage with various biological nucleophiles.
- Hydrophobic Interactions : The dimethylfuran moiety may interact with hydrophobic pockets within proteins, affecting their structure and function .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzenesulfonamide derivatives exhibit diverse biological and chemical behaviors depending on substituent variations. Below, we analyze key structural analogs of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide, focusing on functional groups, applications, and crystallographic data where available.
Chlorsulfuron
- Chemical Name: 2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide
- Key Features :
- Structural Contrast : Unlike the target compound, Chlorsulfuron’s triazine-urea group enhances its herbicidal potency, whereas the furan-methyl group in the target molecule may confer distinct solubility or metabolic stability.
2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide
- Key Features :
- Comparison : The dichloro substitution may increase electrophilicity and binding affinity compared to the single chloro group in the target compound. The methylphenyl group differs sterically and electronically from the furan-methyl substituent.
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid
- Key Features :
- Contrast : The carboxylic acid moiety enhances hydrophilicity, unlike the lipophilic furan-methyl group in the target compound, which may favor membrane permeability.
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
- Key Features :
Research Implications and Gaps
- Biological Activity : The furan-methyl group in the target compound may modulate interactions with cytochrome P450 enzymes or sulfonamide-targeted proteins, warranting enzymatic assays .
- Synthetic Accessibility : The absence of crystallographic data for the target compound suggests opportunities for structural characterization via X-ray diffraction or computational modeling .
- Agrochemical Potential: Structural parallels to Chlorsulfuron indicate possible herbicidal utility, but the furan group’s metabolic stability in plants remains unverified .
Q & A
Basic Research Questions
Q. What analytical techniques are critical for confirming the structure and purity of 2-chloro-N-((2,5-dimethylfuran-3-yl)methyl)benzenesulfonamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation. For example, NMR can resolve the benzenesulfonamide backbone and furan methyl groups, while MS provides molecular weight validation. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be used to assess purity . X-ray crystallography, using programs like SHELXL , can resolve stereochemical ambiguities if single crystals are obtained.
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
- Methodological Answer : Optimize coupling reactions (e.g., sulfonamide bond formation) by adjusting solvent polarity (e.g., DMF vs. THF), temperature (controlled heating at 60–80°C), and stoichiometry of reagents. Catalytic systems, such as palladium-based catalysts, may enhance efficiency in furan-methylation steps . Monitor intermediates via TLC or in-situ FTIR to minimize side reactions.
Q. What structural features influence its solubility and stability in biological assays?
- Methodological Answer : The chlorine atom on the benzene ring increases electron-withdrawing effects, reducing solubility in aqueous media. The 2,5-dimethylfuran group enhances lipophilicity, which may improve membrane permeability but requires formulation with co-solvents (e.g., DMSO) for in vitro assays. Stability studies under varying pH (e.g., PBS buffers) and temperature conditions are recommended .
Advanced Research Questions
Q. How do structural analogs of this compound compare in terms of biological activity and reactivity?
- Methodological Answer : Replace the chlorine or dimethylfuran group with electron-donating (e.g., methoxy) or fluorinated substituents to modulate bioactivity. For example, methoxy analogs (e.g., 2,4-dichloro-N-(3-imidazol-1-yl-propyl)-3-methyl-benzenesulfonamide) exhibit altered binding affinity due to steric and electronic effects . Computational docking (e.g., AutoDock) combined with in vitro enzyme inhibition assays can quantify these differences .
Q. What experimental strategies resolve contradictions in reaction mechanisms involving this sulfonamide?
- Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots can elucidate nucleophilic substitution pathways at the sulfonamide sulfur. For example, isotopic labeling (e.g., ³⁵S) may track sulfur reactivity in cross-coupling reactions. Contrast experimental data with Density Functional Theory (DFT) calculations to validate proposed intermediates .
Q. How can crystallographic data improve understanding of its molecular interactions?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles and torsional strain in the benzenesulfonamide-furan linkage. Programs like SHELX or Olex2 refine datasets, while Hirshfeld surface analysis quantifies non-covalent interactions (e.g., π-π stacking between benzene and furan rings). Compare with analogs (e.g., 2-(2,5-dichlorobenzenesulfonamido) derivatives ) to identify conserved interaction motifs.
Q. What in vitro assays are most suitable for evaluating its pharmacokinetic (PK) properties?
- Methodological Answer : Perform cytochrome P450 inhibition assays (e.g., CYP3A4/2D6) to assess metabolic stability. Parallel Artificial Membrane Permeability Assays (PAMPA) predict blood-brain barrier penetration. Plasma protein binding (e.g., equilibrium dialysis) and microsomal stability tests (human/rat liver microsomes) provide PK profiles. Reference experimental designs from benzenesulfonamide derivative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
